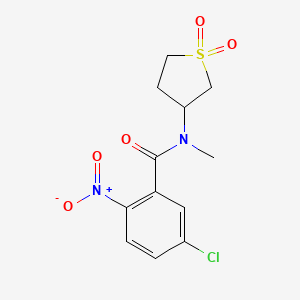

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide, also known as compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nitrobenzamides, which are known for their diverse biological activities. In

Aplicaciones Científicas De Investigación

Reductive Chemistry and Hypoxia-Selective Cytotoxicity

Research has focused on understanding the reductive chemistry of hypoxia-selective cytotoxins, which are designed to target hypoxic tumor cells, a common feature of solid tumors. For instance, the novel bioreductive drug 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide exhibits selective toxicity for hypoxic cells through the oxygen-inhibited enzymatic reduction of one of its nitro groups to the corresponding amine or hydroxylamine. This process underlines its application in targeting tumor cells more efficiently by exploiting the unique microenvironment of tumors (Palmer et al., 1995).

Antitumor Agents

The synthesis and evaluation of regioisomers of hypoxia-selective cytotoxins demonstrate the chemical versatility of these compounds in exploring therapeutic windows against cancer. Such studies reveal the importance of the structural configuration for the cytotoxic efficacy and selectivity towards hypoxic cells, laying the groundwork for the development of more effective anticancer agents (Palmer et al., 1996).

Crystal Engineering

Research into crystal engineering with hydrogen and halogen bonds provides insights into how molecules like 4-nitrobenzamide, which share structural similarities with the chemical , interact at the molecular level. This is crucial for designing materials with specific properties, including pharmaceutical formulations, by understanding and manipulating the interactions between different molecular entities (Saha et al., 2005).

Environmental Degradation Studies

Investigations into the environmental degradation and behavior of structurally related compounds, such as bifenox and its metabolites in soil and plants, offer valuable information on the ecological impact and fate of agricultural chemicals. This research is pivotal for assessing environmental risks and developing strategies for safer chemical use in agriculture (Leather & Foy, 1977).

Photocatalytic Degradation

Studies on the photocatalytic degradation of compounds like propyzamide, utilizing titanium dioxide and various adsorbents, shed light on methods for the environmental remediation of hazardous chemicals. This research is significant for developing more efficient and environmentally friendly approaches to pollutant degradation (Torimoto et al., 1996).

Propiedades

IUPAC Name |

5-chloro-N-(1,1-dioxothiolan-3-yl)-N-methyl-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O5S/c1-14(9-4-5-21(19,20)7-9)12(16)10-6-8(13)2-3-11(10)15(17)18/h2-3,6,9H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSKRPGZVQXTOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylphenyl)methylsulfanyl]-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one](/img/structure/B2608947.png)

![N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide](/img/structure/B2608953.png)

![N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2608954.png)

![N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2608961.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2608962.png)

![2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone](/img/structure/B2608963.png)